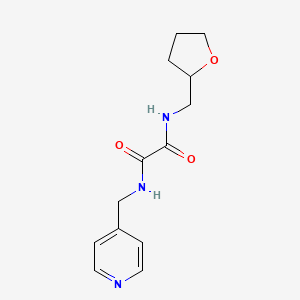![molecular formula C17H15ClN2O3 B4008674 N-(3-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide](/img/structure/B4008674.png)
N-(3-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetamide
Descripción general
Descripción
Research into specific acetamide compounds, including those with chlorophenyl groups, has been extensive, focusing on their synthesis, molecular structure, and properties. These studies offer insights into the chemical behavior and potential applications of such compounds in various fields, excluding their drug use, dosage, and side effects as per your instructions.
Synthesis Analysis
The synthesis of related acetamide compounds involves various chemical reactions, utilizing different starting materials and conditions to achieve the desired products. For instance, compounds like N-phenyl-2,2-di(4-chlorophenoxy)acetamide were synthesized through reactions involving chlorophenol and N-phenyl dichloroacetamide, indicating a methodological framework that could be adapted for synthesizing the compound of interest under optimized conditions to achieve high yields (Tao Jian-wei, 2009).
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively analyzed using techniques like X-ray crystallography, revealing intricate details about their conformation and spatial arrangement. For example, studies on similar compounds have highlighted the orientation of chlorophenyl rings and the interactions within crystals, such as hydrogen bonding, which plays a crucial role in stabilizing the molecular structure and influencing its reactivity and properties (B. Gowda, S. Foro, H. Fuess, 2008).
Chemical Reactions and Properties
Acetamide derivatives undergo various chemical reactions, influencing their functional applications. The reactivity can be attributed to the presence of functional groups, which also affect the compound's chemical properties. Interactions like N—H⋯O and C—H⋯O hydrogen bonding are crucial for understanding the chemical behavior of these compounds (B. Narayana, H. Yathirajan, R. Rathore, C. Glidewell, 2016).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are closely linked to their molecular configuration. For instance, the crystalline structure analysis provides insights into the compound's stability, packing, and potential intermolecular interactions, which are essential for understanding its physical behavior (P. Jansukra, W. Wattanathana, Tanwawan Duangthongyou, et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are integral to the compound's application potential. Research has delved into aspects like the impact of substituents on reactivity and the role of intermolecular interactions in determining chemical behavior, providing a foundation for predicting the behavior of "N-(3-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide" (N. Choudhary, P. Agarwal, Archana Gupta, P. Tandon, 2014).
Propiedades
IUPAC Name |
N-(3-chlorophenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O3/c18-11-2-1-3-12(7-11)19-13(21)8-20-16(22)14-9-4-5-10(6-9)15(14)17(20)23/h1-5,7,9-10,14-15H,6,8H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMUTWRYVPCGTOM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CC(=O)NC4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methyl-N~1~-(1-phenylethyl)glycinamide](/img/structure/B4008607.png)
![N-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N'-(3,4-dimethylphenyl)ethanediamide](/img/structure/B4008615.png)
![N~2~-cyclohexyl-N~1~-(2-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4008623.png)
![3-[2-(4-methoxyphenyl)ethyl]-1-[(4-methyl-1,3-oxazol-5-yl)carbonyl]piperidine](/img/structure/B4008627.png)
![N-(3-chloro-2-methylphenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)propanamide](/img/structure/B4008650.png)

![2-[1-(3,5-dimethoxybenzyl)-4-(3-pyridinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4008657.png)
![2-{[cyclopropyl(4-ethoxybenzyl)amino]methyl}-3-methoxyphenol](/img/structure/B4008664.png)

![ethyl 1-[1-methyl-2-(3-pyridinyl)ethyl]-4-[2-(trifluoromethyl)benzyl]-4-piperidinecarboxylate](/img/structure/B4008680.png)
![1-{3-[5-(1-ethyl-1H-1,2,4-triazol-5-yl)-4-phenyl-1H-imidazol-1-yl]propyl}pyrrolidin-2-one](/img/structure/B4008700.png)
![N-[1-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-3-isobutyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4008702.png)
